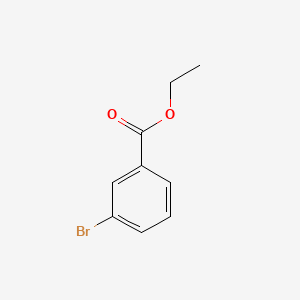

Ethyl 3-bromobenzoate

説明

Significance as a Key Intermediate in Organic Synthesis

In the realm of organic synthesis, Ethyl 3-bromobenzoate is prized as a versatile intermediate for constructing more complex molecular architectures. ontosight.aichemimpex.com The presence of the bromine atom on the aromatic ring allows for a variety of chemical transformations, most notably in facilitating coupling reactions and nucleophilic substitutions. chemimpex.com This reactivity enables chemists to introduce diverse functional groups and build intricate carbon skeletons.

Researchers utilize this compound as a foundational starting material in multi-step syntheses. chemimpex.com For instance, it is a key reactant in the preparation of ethyl 3-ethynylbenzoate. fishersci.comfishersci.ca Furthermore, it can undergo Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. A documented example is its reaction with p-tolyl-boronic acid to yield 4'-methyl-biphenyl-3-carboxylic acid ethyl ester. fishersci.comchemicalbook.com These transformations highlight its role as a pivotal building block, allowing for the strategic introduction of the 3-bromobenzoate moiety into a wide array of organic molecules. ontosight.ai

| Synthetic Applications of this compound | |

| Reaction Type | Product Example |

| General Preparation | Ethyl 3-ethynylbenzoate fishersci.comfishersci.ca |

| Suzuki Coupling | 4'-methyl-biphenyl-3-carboxylic acid ethyl ester fishersci.comchemicalbook.com |

| General Intermediate | Various fine chemicals lookchem.com |

Foundational Role in Pharmaceutical and Agrochemical Research Contexts

The utility of this compound extends significantly into the applied fields of pharmaceutical and agrochemical research, where it functions as a crucial intermediate. chemimpex.comlookchem.com Its structure is a common feature in the synthesis of a variety of biologically active compounds. chemimpex.com In pharmaceutical research, it serves as a precursor for synthesizing agents aimed at treating bacterial infections and inflammation. chemimpex.com Notably, it can be used as a starting material for the synthesis of benzodiazepines, an important class of psychoactive drugs. ontosight.ai The bromine atom is particularly useful in drug design, where it can influence biological activity and solubility, aiding in structure-activity relationship (SAR) studies. chemimpex.com

In the agrochemical sector, this compound is employed as a building block for creating new crop protection agents. chemimpex.com Its role as a versatile intermediate allows for the development of a range of agrochemicals and other specialty chemicals. ontosight.ailookchem.com

| Research Applications of this compound | |

| Field | Application / Target Compound Class |

| Pharmaceutical | Agents for bacterial infections and inflammation chemimpex.com |

| Pharmaceutical | Precursor for Benzodiazepines ontosight.ai |

| Agrochemical | Synthesis of crop protection agents chemimpex.com |

| Biochemical Research | Enzyme inhibition and receptor binding studies chemimpex.com |

Relevance in Advanced Materials Science Investigations

Within materials science, this compound is investigated for its potential to create novel polymers and advanced materials. chemimpex.com The compound can be incorporated into polymer structures to enhance specific physical properties. chemimpex.com Research has indicated its utility in the development of polymer materials with improved thermal stability and mechanical strength. chemimpex.com The introduction of the bromobenzoate moiety into a polymer backbone can significantly alter the characteristics of the resulting material, making it a valuable component in the design of high-performance plastics and specialty polymers.

| Applications in Materials Science | |

| Material Type | Property Enhancement |

| Polymer Materials | Improved Thermal Stability chemimpex.com |

| Polymer Materials | Enhanced Mechanical Strength chemimpex.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUASTLEZAPQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179143 | |

| Record name | Ethyl 3-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24398-88-7 | |

| Record name | Ethyl 3-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24398-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024398887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-bromobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8S6ZA5URZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 3 Bromobenzoate and Its Derivatives

Direct Synthesis Approaches to Ethyl 3-bromobenzoate

The direct synthesis of this compound can be efficiently achieved through several reliable methods, primarily involving esterification of a pre-brominated acid or direct bromination of the parent ester.

The most common and straightforward method for preparing this compound is the Fischer esterification of 3-bromobenzoic acid. This reaction involves heating 3-bromobenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to drive the equilibrium towards the formation of the ester and water. ontosight.ai The precursor, 3-bromobenzoic acid, can be synthesized by the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate. chemicalbook.com

Alternatively, this compound can be synthesized via electrophilic aromatic substitution. The bromination of ethyl benzoate (B1203000) using molecular bromine typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The ester group is a meta-directing deactivator, which favors the substitution of the bromine atom at the 3-position of the aromatic ring.

Table 1: Comparison of Direct Synthesis Strategies

| Method | Starting Material | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| Fischer Esterification | 3-Bromobenzoic acid | Ethanol, H₂SO₄ (catalyst) | Reflux | This compound |

Modern synthetic methods often employ advanced catalytic systems to improve efficiency and yield. While traditional esterification relies on mineral acids, other catalysts can be utilized. The synthesis of related bromobenzoate esters has also been achieved through transition metal-catalyzed reactions, which offer alternative pathways for C-Br bond formation. For instance, Sandmeyer-type reactions, which proceed via diazonium salt intermediates, can be used to introduce a bromine atom onto an aromatic ring under relatively mild conditions, providing a powerful alternative to direct bromination. researchgate.net

Esterification and Aromatic Bromination Strategies

Synthesis of Complex Molecular Architectures Utilizing this compound as a Precursor

The true synthetic utility of this compound lies in its role as a versatile intermediate. The differential reactivity of its ester and bromo functionalities allows for selective transformations to build a wide array of more complex molecules. ontosight.ai

The ethyl ester group of this compound can undergo several key transformations. One of the most fundamental reactions is hydrolysis, where the ester is converted back to the corresponding carboxylic acid, 3-bromobenzoic acid. This reaction is typically carried out by heating with an aqueous base, such as lithium hydroxide, followed by acidification. chemicalbook.com The ester group can also be selectively reduced. For example, using sodium borohydride (B1222165) in methanol (B129727) at low temperatures can reduce the ester, while other reagents can be chosen to affect different parts of the molecule. vulcanchem.com Furthermore, the ester can be modified through condensation reactions, such as the reaction of 3-bromobenzoic acid (derived from the ester) with other molecules like 2-bromo-1-(4-chlorophenyl)ethanone to form more complex ester derivatives. iucr.org

The carbon-bromine bond is a key handle for introducing new functional groups onto the aromatic ring, primarily through metal-catalyzed cross-coupling reactions. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: It readily reacts with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds. For example, the reaction with p-tolyl-boronic acid yields 4'-methyl-biphenyl-3-carboxylic acid ethyl ester. chemicalbook.com

Heck Coupling: This reaction can be used to introduce alkenyl side chains. Coupling with an alkene like 3-butene, catalyzed by palladium, would yield ethyl 3-(but-3-enyl)benzoate. vulcanchem.com

Organometallic Intermediates: The bromine atom can be exchanged with a metal, such as lithium or magnesium, to form highly reactive organometallic reagents. vulcanchem.comuni-muenchen.de These intermediates, including organozinc reagents formed via transmetallation, can then react with a variety of electrophiles, enabling the construction of complex carbon skeletons with high functional group tolerance. uni-muenchen.debeilstein-journals.org

Table 2: Examples of Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | p-Tolyl-boronic acid | Palladium catalyst | Biaryl compound |

| Heck | 3-Butene | Palladium catalyst | Aryl-alkene |

This compound and its immediate derivatives are valuable starting materials for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. The functional handles allow for the strategic construction of various ring systems. For instance, derivatives like ethyl 3-amino-4-bromobenzoate can undergo nucleophilic substitution reactions where the bromine is displaced by a nitrogen nucleophile to form nitrogen-containing heterocycles, such as dihydroquinolines. Similarly, organometallic reagents derived from this compound can be used in coupling reactions to build complex heterocyclic structures like functionalized triazines. uni-muenchen.de These strategies demonstrate how the simple aromatic ester can be elaborated into intricate molecular frameworks essential for medicinal chemistry and materials science.

Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Bromobenzoate

Cross-Coupling Reactions

The carbon-bromine bond in ethyl 3-bromobenzoate is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds and has been successfully applied to this compound and its analogs. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl bromide with a boronic acid or its ester.

Research has shown that electron-deficient aryl bromides, such as ethyl 4-bromobenzoate (B14158574), undergo rapid Suzuki-Miyaura coupling. For instance, the reaction with vinylboron species can reach completion in as little as 20 minutes. caltech.edu While specific kinetic data for the 3-bromo isomer is less common, the electronic properties suggest a similar reactivity profile. The choice of ligand is crucial, with bulky and electron-rich phosphines like SPhos being highly effective. mit.edu The reaction conditions can be tailored to accommodate a variety of boronic acids, leading to a diverse range of biaryl compounds. For example, 3-bromobenzoic acid has been successfully coupled with phenylboronic acid in 83-89% yield. datapdf.com

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd-sSPhos | - | - | - | 87 | datapdf.com |

| Phenylboronic acid pinacol (B44631) ester | Pd-sSPhos | - | - | - | >90 | datapdf.com |

| 4-Anisylboronic acid | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | - | 74 | nih.gov |

| Vinylboron species | - | - | DMF | - | - | caltech.edu |

Transition Metal-Catalyzed Carbon-Heteroatom Coupling Reactions (e.g., P-C Coupling)

Beyond carbon-carbon bond formation, this compound is a substrate for carbon-heteroatom cross-coupling reactions. The palladium-catalyzed P-C coupling, often referred to as the Hirao reaction, allows for the synthesis of arylphosphonates. Studies on the coupling of mthis compound with diethyl phosphonate (B1237965) have demonstrated the feasibility of this transformation. uni-muenchen.de However, the reactivity of ethyl bromobenzoates in such reactions can be lower than that of bromobenzene (B47551), and higher temperatures may be required, which can sometimes lead to product decomposition. rsc.org

The Buchwald-Hartwig amination provides a route to N-aryl compounds. This compound has been successfully coupled with N-methylaniline in the presence of a palladium catalyst and a specialized phosphine ligand (t-BuXPhos), achieving a high yield of 97%. snnu.edu.cn This reaction demonstrates the utility of this compound in constructing carbon-nitrogen bonds, which are prevalent in many biologically active molecules. acs.org

Exploration of Other Cross-Coupling Modalities

The reactivity of this compound extends to other important cross-coupling reactions, including the Heck and Sonogashira reactions.

The Heck reaction , which couples aryl halides with alkenes, has been investigated with substrates similar to this compound. For instance, methyl 4-bromobenzoate has been coupled with styrene (B11656) using a palladium catalyst. organic-chemistry.org The reaction of ethyl 4-bromobenzoate with styrene has also been studied, demonstrating the formation of the E-isomer of the arylated olefin exclusively. researchgate.netntu.edu.sg These reactions highlight the potential for this compound to participate in vinylation reactions.

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. researchgate.netscirp.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. arkat-usa.orgresearchgate.net While direct examples with this compound are not extensively detailed in the provided literature, the successful coupling of other bromobenzoates, such as methyl 4-bromobenzoate with 2-methyl-but-3-yn-2-ol, suggests its applicability. rsc.org A palladium-free Sonogashira-type coupling has also been reported for ortho-bromobenzoic acids, indicating the possibility of alternative catalytic systems. wikipedia.org

The Ullmann condensation offers a classical method for forming carbon-oxygen and carbon-nitrogen bonds using a copper catalyst, often at high temperatures. organic-chemistry.orgmasterorganicchemistry.com Modern protocols have been developed that proceed under milder conditions. This compound has been shown to undergo Ullmann-type C-O coupling with ethanol (B145695) to yield the corresponding ether in 74% yield. ntu.edu.sg However, when a stronger base is used with a different alcohol, such as n-butanol, transesterification of the ethyl ester can occur. ntu.edu.sg

Nucleophilic Substitution Reactions on the Aryl Bromide Moiety

Direct nucleophilic aromatic substitution (SNA) on unactivated aryl halides like this compound is generally challenging. wikipedia.org The reaction requires either highly activated substrates with strong electron-withdrawing groups ortho and/or para to the leaving group, or very strong nucleophiles under harsh conditions. researchgate.net The ester group in the meta position of this compound provides only moderate activation.

Despite these challenges, some nucleophilic substitutions can be achieved. For example, the Ullmann condensation, which can be considered a copper-catalyzed nucleophilic substitution, allows for the formation of aryl ethers and amines. organic-chemistry.orgscribd.com The reaction of this compound with ethanol under Ullmann conditions is a case in point. ntu.edu.sg However, attempts to perform classical SNA reactions with alkoxides like sodium methoxide (B1231860) on simpler o-bromobenzoate esters have been reported to be unsuccessful. mnstate.edu This suggests that the direct displacement of the bromine atom by common nucleophiles without a transition metal catalyst is not a favorable process for this compound under standard conditions.

Organometallic Reactions, including Grignard-type Additions

The formation of a Grignard reagent from this compound is complicated by the presence of the electrophilic ester functionality. Grignard reagents are potent nucleophiles and strong bases that readily react with esters. pdx.educmu.edu Consequently, attempts to prepare the Grignard reagent of this compound typically lead to intermolecular reactions where one molecule of the formed Grignard reagent attacks the ester of another molecule.

Studies have shown that while the formation of Grignard reagents from aryl bromides containing nitrile or chloride groups is possible at low temperatures, the use of ethyl or methyl arylcarboxylates, including this compound, did not successfully yield the desired Grignard reagent. rsc.orgnih.gov The Grignard reagent, if formed, would likely react with the ester group either intramolecularly or intermolecularly. nih.gov Therefore, for synthetic applications requiring the nucleophilic character of the 3-ethoxycarbonylphenyl group, protection of the ester or the use of alternative organometallic reagents is generally necessary. An alternative approach involves a lithium-halogen exchange to generate the corresponding organolithium reagent, which can then be used in subsequent reactions. wikipedia.org

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the mechanisms of the reactions involving aryl halides like this compound.

For cross-coupling reactions , DFT calculations have been instrumental in elucidating the catalytic cycles. In the Suzuki-Miyaura reaction, oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step. tsri.or.th Theoretical studies have focused on this step, analyzing the influence of ligands and the electronic nature of the aryl halide. tsri.or.th DFT modeling has also been used to investigate the oxidative addition of phenyl bromide to palladium nanoparticles, suggesting that this is a kinetically facile and thermodynamically favorable process. tsri.or.th For Buchwald-Hartwig amination, DFT calculations have helped to understand the role of chelate phosphine ligands and the base in the reaction mechanism. mdpi.com

In the context of nucleophilic aromatic substitution , computational analyses have been performed to understand the factors governing reactivity. These studies often focus on the stability of the Meisenheimer complex, the intermediate formed upon nucleophilic attack. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this negatively charged intermediate. wikipedia.org Symmetry analysis of molecular orbitals has also been employed to study the mechanism of SN2 reactions on halogenated carbons, providing a deeper understanding of the bonding interactions during the substitution process. While not specific to this compound, these theoretical frameworks provide a basis for understanding its reactivity, or lack thereof, in uncatalyzed nucleophilic aromatic substitution reactions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. In the context of aryl halides like this compound, DFT can be applied to model the electron density at specific sites, such as the bromine-substituted carbon, to predict the molecule's susceptibility to various reactions, including Suzuki-Miyaura cross-coupling and nucleophilic substitutions.

DFT calculations allow for the determination of reaction pathways and the characterization of transition states. For instance, a study on the Arbuzov reaction involving ethyl bromide showed that the reaction proceeds in two stages: an initial nucleophilic attack followed by the interaction of a methyl group with the halide. chemrxiv.org DFT calculations revealed that the second stage is the rate-limiting step, possessing a significantly higher energy barrier. chemrxiv.org The use of a polar solvent was found to accelerate the reaction by lowering the energy barriers and stabilizing the intermediates. chemrxiv.org

Table 1: DFT Calculated Reaction Barriers for the Arbuzov Reaction of Ethyl Bromide

| Reaction Stage | Medium | Barrier (kcal/mol) |

| Stage 1 | Non-polar (ε = 1) | 16.2 |

| Polar (Methanol, ε = 32.7) | 13.5 | |

| Stage 2 | Non-polar (ε = 1) | 26.5 |

| Polar (Methanol, ε = 32.7) | 21.0 | |

| Data sourced from a DFT study on the Arbuzov reaction mechanism. chemrxiv.org |

Furthermore, DFT can be used to calculate properties like atomic charges and bond lengths, which helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis, another computational tool often used with DFT, can reveal hyper-conjugative interactions between electrophiles and nucleophiles, offering deeper insight into the electronic factors governing reactivity. researchgate.net

Kinetic and Thermodynamic Analysis using Transition State Theory

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state. According to the thermodynamic formulation of TST, the rate constant of a reaction is related to the Gibbs free energy of activation (Δ‡G◦). uleth.ca This theory posits that an unstable, high-energy activated complex exists in equilibrium with the reactants before decaying into products. umw.edu

The surrounding medium can significantly influence reaction kinetics. For reactions in solution, the rate constant is affected by the solvation of the reactants and the transition state. uleth.ca If the transition state is better solvated and thus more stabilized than the reactants, the reaction will be faster in solution compared to the gas phase. uleth.ca For example, DFT studies on the Arbuzov reaction of ethyl bromide demonstrated that a polar solvent lowers the activation barriers for both stages of the reaction, thereby increasing the reaction rate. chemrxiv.org This stabilization of the transition state by the solvent is a key factor in the kinetic analysis of many organic reactions. chemrxiv.orguleth.ca

Table 2: Effect of Solvent Polarity on Transition State Energy Barriers

| Reaction Stage | Medium | Transition State Barrier (kcal/mol) |

| Stage 1 | Non-polar | 16.2 |

| Polar (Methanol) | 13.5 | |

| Stage 2 | Non-polar | 26.5 |

| Polar (Methanol) | 21.0 | |

| Data illustrates the lowering of activation barriers in a polar solvent as calculated by DFT. chemrxiv.org |

Computational Insights into Electron Transfer Processes

Computational chemistry offers significant insights into electron transfer processes, which are fundamental to many reactions involving aryl halides. Methodologies like photoredox and electrocatalysis often proceed via single-electron transfer (SET) to generate reactive radical intermediates. acs.orgnih.gov Computational studies can model these processes, including intramolecular charge transfer (ICT), which describes the shift of electron density from a donor to an acceptor part of a molecule. researchgate.net

In many catalytic cycles, electron transfer events are crucial. For example, photoredox catalysts can alter the oxidation state of a transition metal catalyst through a direct SET event. acs.org This process can facilitate subsequent steps in a reaction, such as reductive elimination in cross-coupling reactions. acs.org The ability to computationally model the generation and reactivity of radical species and the redox potentials of catalysts is essential for designing and optimizing new synthetic methods. researchgate.netacs.org

Kinetic Isotope Effect Studies in Mechanistic Organic Chemistry

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes, formally expressed as the ratio of rate constants (KIE = kL/kH). wikipedia.org A significant KIE typically indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. wikipedia.orgprinceton.edu This phenomenon arises primarily from the difference in zero-point vibrational energies between the light and heavy isotopologues. baranlab.org

Case Study 1: Palladium-Catalyzed Br/D Exchange In a study of a palladium-catalyzed bromine/deuterium (Br/D) exchange reaction on ethyl 4-bromobenzoate, the KIE was used to investigate the mechanism. Parallel reactions were conducted using sodium formate-h and its deuterated counterpart, sodium formate-d. rsc.org The reactions showed comparable levels of conversion, indicating that the breaking of the carbon-hydrogen/carbon-deuterium bond is not involved in the rate-limiting step. rsc.org This led researchers to conclude that the oxidative addition of the aryl bromide to the palladium catalyst is likely the rate-limiting step. rsc.org

Table 3: Conversion in Br/D Exchange Reaction of Ethyl 4-bromobenzoate

| Time (minutes) | Reactant | Conversion (%) |

| 10 | Sodium formate-h | ~50 |

| Sodium formate-d | ~50 | |

| 30 | Sodium formate-h | ~80 |

| Sodium formate-d | ~80 | |

| Data from a study on palladium-catalyzed Br/D exchange, showing a negligible KIE. rsc.org |

Case Study 2: Palladium-Catalyzed Arylation In contrast, a study of the palladium-catalyzed direct arylation of toluene (B28343) with p-trifluoromethyl-bromobenzene revealed a large primary KIE. rsc.org The reaction rate was significantly slower when deuterated toluene (toluene-d8) was used instead of normal toluene.

Table 4: Kinetic Isotope Effect in the Arylation of Toluene

| Substrate | KIE (kH/kD) |

| p-CF3-C6H4Br | 4.0 ± 0.5 |

| p-CF3-C6H4Cl | 3.5 ± 0.3 |

| Data indicating C-H bond activation is the turnover-limiting step. rsc.org |

Applications of Ethyl 3 Bromobenzoate in Advanced Organic Synthesis and Chemical Biology

Design and Synthesis of Bioactive Compounds

The structural motifs present in ethyl 3-bromobenzoate are commonly found in a multitude of bioactive molecules. Its utility as a precursor is well-established in the synthesis of compounds with potential therapeutic applications and in the development of essential products for the agricultural and dye industries. chemimpex.com

This compound serves as a fundamental starting material or key intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.com The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstone methods for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbones of many drug molecules. It is particularly noted for its role in developing treatments for bacterial infections and inflammation. chemimpex.com

For instance, it is a precursor in the synthesis of benzodiazepine (B76468) derivatives, a class of psychoactive drugs. ontosight.ai Furthermore, it has been utilized in the synthesis of dicarba-closo-dodecaborane (carborane) derivatives of retinoids, which are evaluated for their ability to induce differentiation in human promyelocytic leukemia HL-60 cells. sigmaaldrich.com The ester group, while sometimes part of the final molecular structure, can also be hydrolyzed to the corresponding carboxylic acid, a common functional group in many drugs, or can act as a prodrug moiety to improve bioavailability. semanticscholar.orgresearchgate.net

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

| Starting Material | Reaction Type | Product/Intermediate | Therapeutic Area/Application |

| This compound | Sonogashira Coupling | Ethyl 3-ethynylbenzoate sigmaaldrich.comottokemi.com | Intermediate for various complex molecules. |

| This compound | Suzuki Coupling | 4'-Methyl-biphenyl-3-carboxylic acid ethyl ester chemicalbook.com | Building block for organic synthesis. |

| This compound | Precursor | Carborane derivatives of retinoids sigmaaldrich.com | Investigated for cancer therapy (leukemia). |

| This compound | Precursor | Benzodiazepines ontosight.ai | Psychoactive drugs. |

The utility of this compound extends to the agrochemical and dye industries, where it functions as a versatile building block. chemimpex.comnih.gov In agrochemical synthesis, the 3-bromobenzoate scaffold can be incorporated into molecules designed as herbicides, insecticides, or fungicides. The specific substitution pattern is crucial for biological activity, and the ability to functionalize the bromine position allows for the systematic modification and optimization of a compound's efficacy. ontosight.ai

Similarly, in the dye industry, aromatic compounds are the foundation of most synthetic colorants. This compound can serve as a precursor to more complex dye molecules. chemimpex.comnih.gov The bromo- and ester groups can be transformed into various auxochromes or chromophores, which are essential for imparting color and ensuring the stability and fastness of the dye.

Development of Pharmaceutical Agents and Intermediates

Functional Material Development

Beyond biological applications, this compound is a valuable component in materials science, particularly in the creation of advanced polymers. chemimpex.comsmolecule.com

This compound can be employed in the development of novel polymer materials. chemimpex.com It can be used to enhance properties such as thermal stability and mechanical strength. chemimpex.com The bromine atom can be converted into a polymerizable group, or the entire molecule can be incorporated as a monomer into polymer chains. For example, brominated benzoates can be used to produce flame-retardant polymer resins. By incorporating the bromobenzoate structure into the polymer, the material's resistance to fire can be significantly increased. google.com The level of incorporation can be adjusted to achieve the desired balance of flame retardancy and other material properties. google.com Aromatic esters like this compound are also investigated for their potential in creating liquid crystals and other functional polymers. smolecule.com

Utilization as a Versatile Synthon in Complex Molecule Assembly

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that aids in planning its synthesis. This compound is an archetypal versatile synthon, providing a reliable and predictable platform for building complex molecular architectures. chemimpex.comnih.gov

The construction of novel chemical scaffolds is a primary goal in medicinal chemistry and drug discovery, as it allows for the exploration of new areas of chemical space and the identification of new bioactive compounds. whiterose.ac.uk this compound is an ideal starting point for generating molecular diversity. chemimpex.com

Its defined meta-substitution pattern serves as a rigid core onto which various functional groups and side chains can be appended through reactions at the bromine and ester positions. For example, palladium-catalyzed cross-coupling reactions can introduce alkyl, alkenyl, or aryl groups at the 3-position. vulcanchem.com This modular approach allows for the systematic synthesis of libraries of related compounds with diverse three-dimensional shapes. These libraries are invaluable for screening against biological targets to identify new drug leads. whiterose.ac.uk Researchers have used this strategy to create diverse macrocyclic compounds with natural product-like characteristics, demonstrating the power of using simple aromatic building blocks like this compound to access complex and structurally diverse molecular scaffolds. cam.ac.uk

Intermediate in Multi-step Organic Transformations

This compound serves as a versatile and crucial intermediate in a variety of multi-step organic transformations, enabling the construction of complex molecular architectures. Its utility is most prominently showcased in its participation in palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern synthetic organic chemistry. The bromine substituent at the meta-position of the benzoate (B1203000) ring provides a reactive handle for the strategic introduction of diverse functional groups and the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This reactivity profile makes this compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. iucr.orgresearchgate.net

The strategic placement of the bromo group allows for its selective transformation in the presence of the ethyl ester functionality, which can be later modified or retained as a key structural feature in the final product. Common transformations involving this compound as an intermediate include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions facilitate the coupling of the aryl bromide with a wide array of partners, including boronic acids, terminal alkynes, and amines, respectively, to generate more complex intermediates on the path to the target molecules. researchgate.netlibretexts.orgwikipedia.org

Detailed Research Findings

Research has demonstrated the successful application of this compound in the synthesis of various complex organic molecules. For instance, it has been utilized as a key starting material in the synthesis of carbazole (B46965) derivatives. In a multi-step sequence, this compound can undergo a Suzuki-Miyaura coupling with an appropriate boronic acid or ester, followed by further transformations such as intramolecular cyclization to construct the carbazole core. wvu.educhim.it

In a different synthetic approach, this compound is employed in the construction of isoquinolinone scaffolds. A notable example involves a Buchwald-Hartwig amination reaction to form a key C-N bond, which is then followed by intramolecular cyclization and further functionalization steps to yield the final isoquinolinone derivatives. This highlights the compound's role in the assembly of heterocyclic systems of medicinal interest. researchgate.net

Furthermore, the Sonogashira coupling of this compound with terminal alkynes provides a direct route to 3-alkynylbenzoate derivatives. chemicalbook.com These intermediates can then undergo subsequent cyclization reactions to form a variety of heterocyclic structures, such as phthalides, showcasing the versatility of the alkynyl group introduced via the cross-coupling reaction. researchgate.net

The following data tables summarize representative multi-step transformations where this compound serves as a key intermediate, detailing the reaction steps, conditions, and outcomes.

Table 1: Synthesis of Carbazole Derivatives via Suzuki-Miyaura Coupling

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 1 | This compound | (2-Nitrophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/Ethanol (B145695)/H₂O, Reflux | Ethyl 3-(2-nitrophenyl)benzoate | 85% | wvu.edu |

| 2 | Ethyl 3-(2-nitrophenyl)benzoate | P(OEt)₃, 180 °C | Ethyl 9H-carbazole-1-carboxylate | 75% | wvu.edu |

Table 2: Synthesis of Isoquinolinone Analogs via Buchwald-Hartwig Amination

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 1 | This compound | Lactam, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | Ethyl 3-(lactam-N-yl)benzoate | 88% | researchgate.net |

| 2 | Ethyl 3-(lactam-N-yl)benzoate | 1. LiOH, THF/H₂O 2. HATU, DIPEA, Amine | N-Alkyl-3-(lactam-N-yl)benzamide | 75% | researchgate.net |

Table 3: Synthesis of Phthalide Derivatives via Sonogashira Coupling and Cyclization

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 1 | This compound | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | Ethyl 3-(phenylethynyl)benzoate | 95% | sigmaaldrich.com |

| 2 | Ethyl 3-(phenylethynyl)benzoate | 1. NaOH, EtOH/H₂O, Reflux 2. H₃O⁺ | 3-(Phenylethynyl)benzoic acid | 92% | researchgate.net |

| 3 | 3-(Phenylethynyl)benzoic acid | I₂, NaHCO₃, MeCN, rt | 3-(Iodomethylidene)-3H-isobenzofuran-1-one | 85% | researchgate.net |

Structural Elucidation and Conformational Analysis of Ethyl 3 Bromobenzoate Derivatives

X-ray Crystallography Studies

X-ray crystallography has been a pivotal technique for the definitive determination of the solid-state structures of ethyl 3-bromobenzoate derivatives, revealing detailed information about their molecular conformation, intermolecular interactions, and crystal packing.

Determination of Molecular Conformation and Dihedral Angles

Crystallographic analyses have provided precise data on the planarity of molecular fragments and the rotational angles between them. For instance, in the structure of 2-(4-chlorophenyl)-2-oxothis compound, the aryl ketone and aryl ester moieties are nearly orthogonal, with a dihedral angle of 88.60 (3)° between their planes. nih.gov The aryl ester unit itself shows a slight twist, with the carboxylate group plane subtending an angle of 15.5 (2)° to the bromobenzene (B47551) ring. nih.gov In another derivative, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate (B1222928), the dihedral angle between the benzene (B151609) and imidazole (B134444) rings is reported as 30.6 (2)°. nih.gov A similar derivative, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)this compound, exhibits a larger dihedral angle of 59.5 (4)° between the imidazole and benzene rings. nih.gov In contrast, 2-(4-methylphenyl)-2-oxothis compound shows a dihedral angle of 46.51 (7)° between its two planar fragments. researchgate.net Computational analysis on ethyl 4-bromo-3-(ethoxymethyl)benzoate suggests a dihedral angle of 8.2° between the benzene ring and the ester group due to the steric influence of the bromine atom. For ethyl 2-amino-4-bromobenzoate, the dihedral angle between the benzene and ester planes is found to be 12.3°.

| Compound | Interacting Planes | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-2-oxothis compound | Aryl ketone and aryl ester planes | 88.60 (3) | nih.gov |

| 2-(4-chlorophenyl)-2-oxothis compound | Carboxylate group and bromobenzene ring | 15.5 (2) | nih.gov |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate | Benzene and imidazole rings | 30.6 (2) | nih.gov |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)this compound | Imidazole and benzene rings | 59.5 (4) | nih.gov |

| 2-(4-methylphenyl)-2-oxothis compound | 3-bromobenzoate and 2-oxo-2-p-tolylethyl fragments | 46.51 (7) | researchgate.net |

| Ethyl 4-bromo-3-(ethoxymethyl)benzoate | Benzene ring and ester group | 8.2 | |

| Ethyl 2-amino-4-bromobenzoate | Benzene and ester planes | 12.3 |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)

Intermolecular interactions, particularly hydrogen and halogen bonds, play a crucial role in the solid-state assembly of this compound derivatives. In the crystal structure of 2-(4-chlorophenyl)-2-oxothis compound, molecules form inversion dimers through C—H···O and C—H···Br hydrogen bonds. nih.goviucr.org Specifically, C8—H8B···O1 and C15—H15···O3 hydrogen bonds create R²₂(10) ring motifs, while C4—H4···Br1 contacts form R²₂(8) rings. iucr.org Similarly, in 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate, C—H···O hydrogen bonds link molecules into chains. nih.gov The crystal packing of its 3-bromo isomer is also stabilized by C—H···O contacts. nih.gov For ethyl 2-amino-4-bromobenzoate, N–H···O interactions with a distance of 2.89 Å are key in stabilizing the crystal lattice.

Halogen bonding is another significant interaction observed in these structures. In 2-(4-methylphenyl)-2-oxothis compound, Br···Br contacts with a distance of 3.6491 (7) Å connect molecules into layers. researchgate.net The ability of halogen atoms to act as electrophilic centers allows them to form attractive interactions with nucleophilic species, an interaction that has been increasingly recognized in crystal engineering. acs.orgacs.org The strength and directionality of halogen bonds can be "tuned" by the electronic nature of the substituents on the molecule. acs.orgiucr.org

Evaluation of π-π Stacking Interactions

π–π stacking interactions are prevalent in the crystal structures of aromatic-rich this compound derivatives, contributing significantly to their stability. In 2-(4-chlorophenyl)-2-oxothis compound, two distinct π–π stacking interactions are observed. iucr.org One occurs between adjacent 3-bromophenyl rings with a centroid-centroid distance of 3.6987 (10) Å, and the other between neighboring 4-chlorophenyl rings with a distance of 3.8585 (11) Å. nih.goviucr.org These interactions also form inversion dimers, creating infinite chains. iucr.org In the crystal structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate, a significant π–π interaction is noted between imidazole rings with a centroid-centroid distance of 3.482 (2) Å. nih.gov These interactions, where planar aromatic rings stack upon each other, are a key feature in the supramolecular assembly of these molecules. nih.goviucr.org

Advanced Spectroscopic Characterization Techniques

Alongside X-ray crystallography, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural assignment of this compound and its derivatives in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Assignment

¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and structure of synthesized this compound derivatives. uobasrah.edu.iq For this compound itself, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons between δ 7.297 and 8.165 ppm, and the ethyl group protons appear as a quartet at δ 4.375 ppm and a triplet at δ 1.390 ppm. chemicalbook.com

In the ¹³C NMR spectrum of 2-(4-chlorophenyl)-2-oxothis compound, the keto and ester carbonyl carbons are clearly distinguished, appearing at δ 190.7 and 165.3 ppm, respectively. nih.goviucr.org The remaining carbon signals are observed in their expected regions, confirming the successful synthesis of the compound. nih.goviucr.org For this compound, a peak around 62 ppm in the ¹³C NMR spectrum corresponds to the methylene (B1212753) carbon of the ethyl ester group. chegg.com

While ¹H and ¹³C NMR are most common, ³¹P NMR spectroscopy is also utilized for derivatives containing phosphorus. For example, in the synthesis of diethyl 3-methoxyphenylphosphonate, which can be related to bromo-substituted precursors, ³¹P NMR is a key characterization technique. rsc.org These spectroscopic methods provide complementary information to X-ray crystallography, confirming the molecular structure and providing insight into the electronic environment of the nuclei. uobasrah.edu.iq

| Compound | Nucleus | Key Chemical Shifts (δ ppm) | Solvent | Reference |

|---|---|---|---|---|

| This compound | ¹H | 8.165 (Ar-H), 7.961 (Ar-H), 7.654 (Ar-H), 7.297 (Ar-H), 4.375 (CH₂), 1.390 (CH₃) | CDCl₃ | chemicalbook.com |

| 2-(4-chlorophenyl)-2-oxothis compound | ¹H | 8.06–8.03 (m, 1H, Ar-H), 7.94–7.90 (m, 2H, Ar-H), 7.73–7.70 (m, 1H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 7.46–7.36 (m, 2H, Ar-H), 5.57 (s, 2H, CH₂) | CDCl₃ | nih.goviucr.org |

| 2-(4-chlorophenyl)-2-oxothis compound | ¹³C | 190.7 (C=O, ketone), 165.3 (C=O, ester), 140.6, 134.5, 133.1, 132.4, 132.0, 131.0, 129.3, 127.3, 122.1, 66.5 | CDCl₃ | nih.goviucr.org |

| This compound | ¹³C | ~62 (OCH₂) | Not specified | chegg.com |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are fundamental in the structural elucidation of organic compounds. For this compound, Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and conjugated systems.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in this compound. The analysis of its IR spectrum reveals several key absorption bands that confirm its molecular structure. A strong absorption peak observed around 1722 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. ucalgary.ca The presence of the ester is further substantiated by strong C-O stretching absorptions, which are typically found in the 1300-1250 cm⁻¹ region. ucalgary.ca For this compound, these bands appear at approximately 1290 cm⁻¹ and 1250 cm⁻¹. ucalgary.ca

The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the benzene ring, which give rise to an absorption band at about 1570 cm⁻¹. ucalgary.ca The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Interactive Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source(s) |

| ~1722 | C=O Stretch | Aromatic Ester | ucalgary.ca |

| ~1570 | C=C Stretch | Aromatic Ring | ucalgary.ca |

| ~1290 - 1250 | C-O Stretch | Ester Linkage | ucalgary.ca |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly for those containing chromophores like the benzene ring in this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. Substituted benzenes typically exhibit significant absorption in the 220-280 nm ultraviolet region. nist.gov

The electronic spectrum of this compound is primarily dictated by the π → π* transitions of the aromatic ring. Benzoic acid, a related chromophore, shows a strong absorption band at approximately 230 nm. rsc.org The substitution of the bromine atom and the ethyl ester group on the benzene ring influences the precise wavelength and intensity of these absorption maxima (λmax). While specific, publicly available UV-Vis spectral data for this compound is limited, the absorption profile is expected to be characteristic of a substituted bromobenzoate, with primary absorption bands appearing in the UV-C to UV-B range.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to determine the elemental composition of a molecule with exceptional accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unequivocal confirmation of a compound's molecular formula.

For this compound, the molecular formula is C₉H₉BrO₂. spectrabase.comsigmaaldrich.comsigmaaldrich.com The theoretical exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This calculation yields a monoisotopic mass of 227.978593 g/mol . spectrabase.com An HR-MS analysis would experimentally measure the m/z value of the molecular ion, and a result that matches the calculated theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula.

A notable feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. Consequently, the mass spectrum exhibits two molecular ion peaks of almost equal intensity, separated by two m/z units ([M]⁺ and [M+2]⁺). ucalgary.cachemicalbook.com For this compound, these peaks appear at m/z 228 and 230. ucalgary.cachemicalbook.com The observation of this characteristic isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule.

Furthermore, fragmentation patterns observed in the mass spectrum offer additional structural information. A common fragmentation pathway for ethyl benzoate (B1203000) esters is the loss of the ethoxy group (-OCH₂CH₃), which has a mass of 45 Da. In the mass spectrum of this compound, this fragmentation results in a prominent pair of peaks at m/z 183 and 185, corresponding to the [M-45]⁺ fragment containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. chemicalbook.com

Interactive Table 2: HR-MS Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | spectrabase.comsigmaaldrich.comsigmaaldrich.com |

| Calculated Exact Mass ([M]⁺ for C₉H₉⁷⁹BrO₂) | 227.978593 g/mol | spectrabase.com |

| Observed Molecular Ion Peaks (Nominal Mass) | [M]⁺ at m/z 228; [M+2]⁺ at m/z 230 | ucalgary.cachemicalbook.com |

| Major Fragment Ion Peaks (Nominal Mass) | [M-OC₂H₅]⁺ at m/z 183 and 185 | chemicalbook.com |

Computational Chemistry and Molecular Modeling Studies Involving Ethyl 3 Bromobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Ethyl 3-bromobenzoate. These theoretical approaches allow for the analysis of molecular orbitals, charge distributions, and electrostatic potentials, which are key determinants of chemical behavior.

DFT methods are employed to model the electron density at specific sites within the molecule, such as the bromine-substituted carbon, to predict its susceptibility to various reactions, including cross-coupling reactions. By calculating the molecular electrostatic potential (MESP), researchers can visualize the electron-rich and electron-poor regions of the molecule, thereby identifying likely sites for nucleophilic and electrophilic attack. For aromatic esters, theoretical calculations of MESP values can be correlated with experimental reaction rates, providing a quantitative measure of reactivity. Recent advances in computational software have facilitated the evaluation of reactive sites for electrophilic aromatic substitution.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the methodology is widely applied to similar and more complex molecules to understand their flexibility and accessible conformations. acs.orgmdpi.comtandfonline.com

In practice, an MD simulation for this compound would involve placing the molecule in a simulated environment, often a solvent like water or acetonitrile, to mimic experimental conditions. chemrxiv.org The analysis of the resulting trajectory can reveal the distribution of dihedral angles, the radius of gyration, and the root-mean-square deviation (RMSD) to characterize the molecule's structural dynamics. mdpi.commdpi.com This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as biological receptors or crystal lattice neighbors. acs.orgmdpi.com For larger systems containing this moiety, MD simulations have been used to explore conformational flexibility and stability of inhibitor-bound complexes. mdpi.comfasrc.org

Molecular Docking and Binding Affinity Predictions in Biological Systems

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently applied to derivatives of this compound to investigate their potential as inhibitors of various biological targets. These in silico studies are crucial for rational drug design, helping to prioritize compounds for synthesis and experimental testing. ijpsjournal.com

Derivatives incorporating the 3-bromobenzoate scaffold have been evaluated against several enzymes implicated in disease. For instance, mixed ester/amide derivatives have been studied as potential inhibitors of urease, an enzyme involved in infections by Helicobacter pylori. Docking studies revealed that the 3-bromobenzoate moiety can fit into the active site of the enzyme, forming key interactions with amino acid residues and the catalytic nickel ions.

In another study, derivatives of this compound were investigated as inhibitors for Cell Division Cycle 25 (CDC25) phosphatases, which are targets in cancer therapy. Docking and MD simulations suggested that these compounds could bind within a hydrophobic cleft of the enzyme. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity.

The table below summarizes findings from molecular docking studies involving derivatives that contain the this compound structural motif.

| Target Protein | Derivative Class | Key Findings from Docking Study |

| Jack Bean Urease | Halo-substituted mixed ester/amides | The 3-bromobenzoate derivative showed significant inhibitory activity, with docking models revealing interactions with the enzyme's active site residues. |

| CDC25 Phosphatase B | Quinolinedione derivatives | Simulations suggested that derivatives bind within a key pocket of the enzyme, with interactions helping to rationalize their inhibitory potency. |

| EGFR Kinase | 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives | Starting from ethyl 4-bromobenzoate (B14158574), designed derivatives showed high docking scores against the EGFR kinase domain, suggesting potential as anticancer agents. ijpsjournal.com |

| Metabolic Enzymes | 3-bromopyruvate and its derivatives | In silico investigations were used to understand the molecular nature of the docking of related bromo-compounds with key metabolic enzymes in cancer cells. nih.gov |

These computational predictions of binding modes and affinities guide the structural modification of lead compounds to improve their efficacy and selectivity. ijpsjournal.comnih.gov

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are widely used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, for molecules like this compound. These predictions are valuable for interpreting experimental spectra and for confirming the structure and conformational preferences of the molecule.

DFT calculations are a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netgithub.io The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. github.io These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra. chemicalbook.com For flexible molecules, it is common to calculate spectra for multiple low-energy conformers and then generate a Boltzmann-weighted average spectrum, which often provides a better match with experimental results observed at room temperature. github.io Machine learning models are also emerging as a powerful tool for the rapid and accurate prediction of NMR data. frontiersin.org

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using quantum chemical methods. science.govnih.govwisc.eduresearchgate.net The calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) for an optimized geometry yields a set of harmonic vibrational frequencies. researchgate.netwisc.edu These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the theoretical model, leading to good agreement with experimental IR and Raman spectra. nih.govresearchgate.net Analysis of these vibrational modes helps in assigning the peaks observed in experimental spectra to specific molecular motions, such as C=O stretching, C-Br stretching, or phenyl ring vibrations. science.gov

Computational studies on related aromatic esters have shown that the orientation of the ester group relative to the aromatic ring is a key conformational feature. acs.org By comparing the calculated spectroscopic data for different possible conformers with the experimental spectrum, it is possible to deduce the predominant conformation of this compound in a given state (e.g., in solution or in the solid phase). acs.org

Biochemical and Pharmacological Research Applications of Ethyl 3 Bromobenzoate Derivatives

Enzyme Inhibition Studies and Biochemical Pathway Interrogation

Derivatives of ethyl 3-bromobenzoate have been instrumental in the development of potent enzyme inhibitors, which are vital tools for interrogating biochemical pathways and serve as potential therapeutic leads. For instance, this compound was utilized in the synthesis of aminopyrazole derivatives designed as JNK3 inhibitors. acs.org The process involved an N-arylation reaction of 4-nitro-1H-pyrazole with this compound, followed by ester hydrolysis to form an acid intermediate. acs.org This intermediate was further modified to produce potent and isoform-selective JNK3 inhibitors. acs.org

In another study, halo-substituted mixed ester/amide-based analogues were synthesized and evaluated as jack bean urease inhibitors. semanticscholar.org Although this compound itself was not directly incorporated into the final active compounds, the study highlights the general strategy of using substituted benzoic acids to create enzyme inhibitors. semanticscholar.org The research demonstrated that specific substitutions on the benzoyl moiety are crucial for potent urease inhibition, with one derivative exhibiting significantly higher activity than the standard inhibitor, thiourea. semanticscholar.org Kinetic studies revealed a mixed type of inhibition, providing insights into the mechanism of action. semanticscholar.org

The versatility of this compound as a starting material is further exemplified in the synthesis of precursors for radiolabeled peptides. It was used in a metal-halogen exchange reaction to create an intermediate ester, which was then hydrolyzed. iaea.org This process underscores the utility of the this compound scaffold in creating complex molecules for biological investigation. iaea.org

Receptor Binding Assays and Ligand-Target Interactions

The structural framework provided by this compound is valuable in designing ligands for receptor binding assays, which are essential for understanding ligand-target interactions. Derivatives of this compound have been explored as precursors for compounds targeting specific receptors. For example, ethyl 4-(aminomethyl)-3-bromobenzoate, a related compound, has been synthesized and studied as a precursor for histamine (B1213489) H2 receptor ligands. The bromine and aminomethyl groups are key features that can participate in hydrogen and halogen bonding, respectively, influencing the compound's binding affinity and specificity to its target receptor.

While direct studies on this compound derivatives in receptor binding assays are not extensively detailed in the provided context, the principles of using such scaffolds are well-established. For instance, the hydrophobicity of certain ligands can lead to high nonspecific binding in radioligand assays, a challenge that can sometimes be addressed by modifying the ligand structure. nih.gov The ethyl ester group in this compound contributes to its lipophilicity, a property that can be modulated in its derivatives to optimize receptor interaction and bioavailability.

In Vitro and In Silico Assessment of Biological Activities

The evaluation of biological activities of this compound derivatives often involves a combination of in vitro experiments and in silico modeling to predict their therapeutic potential.

Cytotoxicity and Anticancer Activity Evaluations

Derivatives of this compound have been investigated for their potential as anticancer agents. In one study, a monobrominated azatetracyclic derivative, synthesized from a precursor related to this compound, demonstrated significant in vitro anticancer activity. mdpi.com This compound was screened against 60 human cancer cell lines and showed good to moderate growth inhibition across all nine cancer sub-panels, with GI50 values ranging from 2.79 to 39.9 µM. mdpi.com It exhibited selective cytotoxicity against specific leukemia, non-small cell lung, and melanoma cell lines. mdpi.com The study highlighted that this monobrominated compound was more active than its dibrominated counterparts. mdpi.com

Another area of research involves the synthesis of ferrocenyl bioconjugates for anticancer applications. While not directly using this compound, a study on N-{meta-(ferrocenyl)-benzoyl} glycine (B1666218) L-alanine ethyl ester showed an IC50 of 13.3 ± 1.10 µM against H1299 lung cancer cells. dcu.ie This demonstrates the potential of meta-substituted benzoyl derivatives in developing cytotoxic agents. dcu.ie The broader field of quinoline (B57606) derivatives, which can be synthesized using precursors derived from this compound, has also shown promise in anticancer research by targeting various mechanisms like enzyme inhibition and apoptosis induction. arabjchem.org

| Compound Class | Cancer Cell Line Panel | Activity Range (GI₅₀) | Key Findings |

| Monobrominated Azatetracyclic Derivative | NCI-60 | 2.79 - 39.9 µM | Showed broad-spectrum, moderate anticancer activity and selective cytotoxicity. mdpi.com |

| Ferrocenyl Bioconjugate | H1299 (Lung Cancer) | 13.3 ± 1.10 µM | Demonstrated notable cytotoxicity. dcu.ie |

ADME-Tox Profiling and Drug-likeness Assessments

In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in modern drug discovery to assess the drug-like properties of new chemical entities. While specific ADME-Tox data for this compound derivatives are not extensively detailed in the provided search results, the general principles are widely applied. These studies predict properties like lipophilicity (logP), aqueous solubility, human intestinal absorption, and potential toxicity. nih.govresearchgate.net For example, in a study on melatonin-biphenyl linked hybrids, the lipophilicity index (log Po/w) was calculated to be within the optimal range for lipid-based formulations, and the predicted human intestinal absorption was excellent (>80%). nih.gov Such in silico tools help in prioritizing compounds for further experimental evaluation and in designing molecules with better pharmacokinetic profiles. researchgate.netfasrc.org The ethyl ester group in this compound itself influences lipophilicity, a key parameter in ADME profiling.

Hydrolytic Stability Investigations in Biological Matrices

The ester functional group in this compound and its derivatives is susceptible to hydrolysis, a process that can be influenced by both chemical and enzymatic factors. Understanding the hydrolytic stability of these compounds is crucial for their development as drugs or prodrugs. researchgate.net

Comparative Chemical and Enzymatic Hydrolysis Kinetics

A comparative study investigated the chemical and biological hydrolytic stability of a series of benzoate (B1203000) esters, including this compound. researchgate.netnih.gov The chemical hydrolysis was performed in a basic medium (LiOH/THF:H2O), while the enzymatic hydrolysis was studied in rat plasma and rat liver microsomes, which are rich in carboxylesterases. researchgate.netnih.gov

In rat plasma, this compound (t₁/₂ = 11 min) showed similar hydrolytic lability to ethyl 4-bromobenzoate (B14158574) (t₁/₂ = 12 min). researchgate.net In rat liver microsomes, this compound had a half-life of 12 minutes. nih.gov These results were qualitatively comparable to those observed in rat plasma, suggesting that carboxylesterases play a significant role in the hydrolysis of these esters. researchgate.netnih.gov An enzymatic inhibition study using a selective carboxylesterase inhibitor confirmed the involvement of this enzyme pathway in the metabolic hydrolysis of the esters. nih.gov

These findings demonstrate that the position of the bromo substituent on the benzoate ring influences the hydrolytic stability. Such data is valuable for designing bioactive compounds or prodrugs with desired metabolic lability. researchgate.netnih.gov

| Compound | Hydrolysis Medium | Half-life (t₁/₂) (minutes) |

| This compound | Rat Plasma | 11 |

| This compound | Rat Liver Microsomes | 12 |

| Ethyl 4-bromobenzoate | Rat Plasma | 12 |

Metabolic Lability Studies in Plasma and Liver Microsomes

The metabolic lability of this compound and its derivatives is a critical factor in understanding their pharmacokinetic profiles and potential biological activity. In vitro studies utilizing plasma and liver microsomes are standard methods to assess the hydrolytic stability of ester-containing compounds, providing insights into their susceptibility to enzymatic degradation.

Research into the comparative chemical and biological hydrolytic stability of a series of benzoate esters has shed light on the metabolic fate of this compound. nih.govresearchgate.net These studies often involve incubating the compound with rat plasma and rat liver microsomes and measuring its rate of disappearance over time. The hydrolytic stability is typically quantified by the compound's half-life (t₁/₂). nih.gov

In one such comparative study, this compound was evaluated alongside other homologous and isomeric esters to understand the structure-lability relationship. nih.govresearchgate.net The findings from these studies demonstrate that the position of the bromine atom on the benzene (B151609) ring, as well as the nature of the alcohol moiety of the ester, can significantly influence the rate of hydrolysis.

Detailed Research Findings

A study comparing the hydrolytic stability of various benzoate esters in rat plasma and rat liver microsomes provided specific data for this compound. nih.govresearchgate.net The hydrolysis of these esters is primarily mediated by carboxylesterases present in these biological matrices. nih.gov

In rat plasma, this compound exhibited a half-life of 11 minutes. researchgate.net When incubated with rat liver microsomes, a system containing a high concentration of metabolic enzymes, this compound showed a slightly longer half-life of 12 minutes. nih.govresearchgate.net These results indicate a relatively high susceptibility of this compound to enzymatic hydrolysis.

The study also compared the stability of this compound to its isomers, ethyl 2-bromobenzoate (B1222928) and ethyl 4-bromobenzoate. nih.govresearchgate.net This comparison helps to elucidate the influence of the substituent position on metabolic lability.

The interactive data tables below summarize the findings for this compound and its isomers from the comparative hydrolytic stability study.

Table 1: Hydrolytic Stability of Brominated Ethyl Benzoate Isomers in Rat Plasma

| Compound | Half-life (t₁/₂) in min |

|---|---|

| Ethyl 2-bromobenzoate | 10 |

| This compound | 11 |

Table 2: Hydrolytic Stability of Brominated Ethyl Benzoate Isomers in Rat Liver Microsomes

| Compound | Half-life (t₁/₂) in min |

|---|---|

| Ethyl 2-bromobenzoate | 10 |

| This compound | 12 |

The data suggests that while there are minor differences, all three brominated ethyl benzoate isomers are rapidly metabolized in both rat plasma and liver microsomes. nih.govresearchgate.net This rapid hydrolysis is a key characteristic that would influence the in vivo behavior of these compounds. The primary metabolic pathway for these esters is the cleavage of the ester bond to form the corresponding bromobenzoic acid and ethanol (B145695).

Green Chemistry Principles in the Synthesis and Application of Ethyl 3 Bromobenzoate

Development of Environmentally Benign Synthetic Routes

Traditional methods for synthesizing ethyl 3-bromobenzoate often involve the esterification of 3-bromobenzoic acid with ethanol (B145695) using strong acid catalysts like sulfuric or hydrochloric acid. ontosight.ai While effective, these methods can generate significant acidic waste, posing environmental and handling challenges. In response, researchers are exploring several greener alternatives.

One promising approach is the use of biocatalysis. Enzymes, such as lipases, can catalyze the esterification reaction under milder and more environmentally friendly conditions. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been used for the transesterification of similar esters, although challenges in achieving high yields efficiently remain. The development of robust and highly active biocatalysts is an ongoing area of research with the potential to significantly reduce the environmental impact of this compound synthesis. csic.esacs.org

Another green strategy involves solvent-free reaction conditions. ijisrt.com Eliminating organic solvents, which are often volatile and hazardous, directly addresses two of the twelve principles of green chemistry: preventing waste and using safer solvents. core.ac.ukijisrt.com Research into solvent-free synthesis of related compounds, such as 3-bromobenzoic acid, has shown promise, suggesting that similar approaches could be adapted for the synthesis of its ethyl ester. ijisrt.com

Furthermore, the use of alternative energy sources like microwave irradiation and sonication is being investigated to accelerate reaction rates and improve energy efficiency compared to conventional heating methods. core.ac.ukijisrt.com These techniques can lead to shorter reaction times and potentially higher yields, contributing to a more sustainable synthetic process. core.ac.uk

The development of novel, reusable catalysts is also a key focus. For example, zwitterionic compounds have been explored as catalysts for esterification reactions, offering the advantages of being environmentally friendly and easily separable for reuse. google.com Electrocatalysis, which uses electricity to drive chemical reactions, represents another innovative approach that can minimize the use of chemical reagents and reduce waste generation. nih.gov

Table 1: Comparison of Synthetic Routes for this compound and Related Compounds

| Method | Catalyst/Reagent | Solvent | Key Advantages | Challenges |

| Traditional Esterification | Sulfuric Acid, Hydrochloric Acid | Ethanol | High conversion | Generates acidic waste, harsh conditions |

| Biocatalysis | Lipase (e.g., CAL-B) | Organic Solvents (e.g., Hexane) or Solvent-free | Mild conditions, high selectivity, biodegradable catalyst | Lower efficiency, potential for enzyme deactivation |

| Solvent-Free Synthesis | Heat or Microwave/Sonication | None | Reduced waste, safer process | Potential for lower yields, requires specialized equipment |

| Zwitterionic Catalysis | Zwitterionic Compounds | Varies | Reusable catalyst, environmentally friendly | Catalyst synthesis can be complex |

| Electrocatalysis | Various electrodes and mediators | Varies | Reduced reagent use, mild conditions | Requires specialized equipment, optimization of reaction parameters |

Catalytic Methodologies for Waste Minimization and Atom Economy

Atom economy, a central concept in green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. core.ac.uk Catalytic methods are instrumental in achieving high atom economy by enabling reactions that proceed with minimal by-product formation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds and are relevant to the derivatization of this compound. vulcanchem.com These reactions utilize a catalytic amount of a palladium complex, which is highly efficient and can be used in very small quantities, thus minimizing waste. researchgate.net For instance, the Suzuki-Miyaura coupling of ethyl 3-amino-4-bromobenzoate has been demonstrated with high yields under palladium catalysis. The choice of ligands for the palladium catalyst can be crucial for optimizing reactivity and yield.

Recent advancements have focused on developing more sustainable catalytic systems. For example, iron-catalyzed cross-coupling reactions are gaining attention as iron is an abundant, inexpensive, and less toxic alternative to precious metals like palladium. researchgate.net While still under development for a wide range of applications, iron catalysis holds significant promise for greener chemical synthesis.